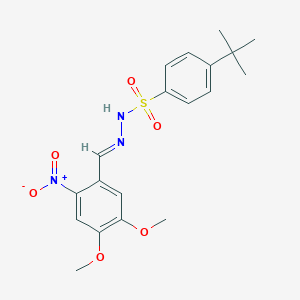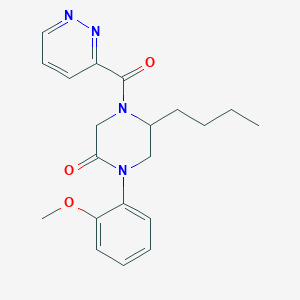
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CNFPP is a piperazine derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine may act by inhibiting the activity of enzymes involved in cell growth and division. 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine may also disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell cycle arrest and apoptosis. 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has also been shown to disrupt the bacterial membrane, leading to cell death. In addition, 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent anticancer and antibacterial properties. However, 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine. In addition, the potential applications of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine in the treatment of cancer, bacterial infections, and inflammation need to be further explored. The synthesis of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine derivatives with improved properties and reduced toxicity is also an area of future research. Finally, the development of new methods for the synthesis of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine and its derivatives is an area of ongoing research.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine can be synthesized through several methods, including the reaction of 3-chloroaniline with 5-nitro-2-furoic acid, followed by the cyclization of the resulting intermediate with piperazine. Another method involves the reaction of 3-chloroaniline with 5-nitro-2-furoyl chloride, followed by the cyclization with piperazine. The synthesis of 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine requires careful handling of the reagents and purification of the resulting compound.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antitumor, and antibacterial properties. 1-(3-chlorophenyl)-4-(5-nitro-2-furoyl)piperazine has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial membrane and inhibiting cell division.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-2-1-3-12(10-11)17-6-8-18(9-7-17)15(20)13-4-5-14(23-13)19(21)22/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHGUQMIITYUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)
![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)




![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)
